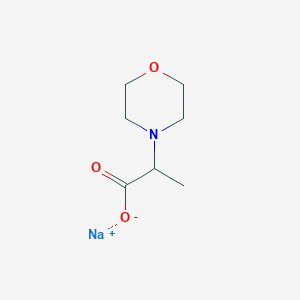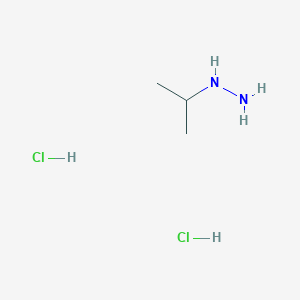
Methyl 2-(3-chloro-2-methylanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(3-chloro-2-methylanilino)benzoate” is a chemical compound. While specific information about this compound is limited, it is known to be an ester . Esters are a class of organic compounds that are derived from carboxylic acids and alcohols. They are often characterized by the presence of a carbonyl group adjacent to an ether group .
Scientific Research Applications
Novel Methyl Donor in Biosynthesis
Chloromethane (CH3Cl) acts as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system in Phellinus pomaceus. This system can esterify a range of aromatic and aliphatic acids, with chloromethane, bromomethane, and iodomethane serving as methyl donors. This discovery highlights the role of halometabolites as intermediates in the biosynthesis of nonhalogenated natural products, suggesting potential applications in leveraging natural methylating systems for synthetic biology and organic chemistry (Harper et al., 1989).
Enhancing RNA and DNA Synthesis
Selective 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides facilitates new solid-phase synthesis methods for RNA and DNA-RNA mixtures. By using 2'-benzoates as protecting groups, this technique simplifies the preparation and isolation of nucleic acid mixtures, offering a valuable tool for genetic engineering and biotechnology (Kempe et al., 1982).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, under high pressure, transitions from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This behavior underscores the potential of pressure as a tool in crystal engineering, providing insights into the stabilization of unfavored conformations through efficient packing, which could be applied to design materials with desired properties (Johnstone et al., 2010).
Optical Properties in Material Science
The synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol as chelating ligands showcases improved thermal stability, processability, and photoluminescence properties. These complexes emit blue-green light, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Barberis & Mikroyannidis, 2006).
Novel Heterocyclic Systems in Chemistry
The synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones introduces a new heterocyclic system with potential for developing pharmaceuticals and agrochemicals. This method highlights the versatility of methyl 2-[(cyanophenoxy)methyl]-3-furoates in organic synthesis, opening avenues for the creation of compounds with novel biological activities (Yahodkina-Yakovenko et al., 2018).
properties
IUPAC Name |
methyl 2-(3-chloro-2-methylanilino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-12(16)7-5-9-13(10)17-14-8-4-3-6-11(14)15(18)19-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPMLJEWLMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2768254.png)

![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2768260.png)




![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/no-structure.png)

